2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the CAS Number 909186-56-7 . It has a molecular weight of 135.59 . It is a solid at room temperature .
Synthesis Analysis
There are several methods for synthesizing 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. One approach involves starting with 4R-hydroxy-l-proline as a chiron . Another method involves the use of trans-4-hydroxy-L-proline .Molecular Structure Analysis
The InChI code for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is 1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is used as a reactant in the preparation of diaza/aza/phthalazines as p38 kinase inhibitors for treating inflammations .Physical And Chemical Properties Analysis
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a solid at room temperature . It has a molecular weight of 135.59 .Scientific Research Applications
Literature Review
Specific Scientific Fields
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Summary of Applications
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Methods of Application
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Results and Outcomes
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Discussion and Conclusion
References
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Chemical Education
Results
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These applications are hypothetical and based on the general chemical structure and reactivity of “2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride”. For concrete examples and detailed information, one would need to refer to scientific literature and research articles .
Safety And Hazards
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKPFPITUUCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619998 | |
Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | |
CAS RN |
909186-56-7 | |
Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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